molecular formula C9H7Br3O2 B015200 2,3-Dibromo-3-(2-bromophenyl)propionic acid CAS No. 246876-04-0

2,3-Dibromo-3-(2-bromophenyl)propionic acid

Cat. No.: B015200
CAS No.: 246876-04-0
M. Wt: 386.86 g/mol
InChI Key: IOATZQRJTIURPY-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(2-bromophenyl)propionic acid is an organic compound with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of three bromine atoms and a phenyl group attached to a propionic acid backbone. It is primarily used in research settings and is known for its applications in various chemical reactions and scientific studies.

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

One study associates its formation with the reduction of the intermediate bromoolefin to benzoylacrylic acid in the presence of triethylamine . This suggests that it may participate in redox reactions.

Biochemical Pathways

It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , indicating that it may play a role in the synthesis of these compounds.

Pharmacokinetics

It is soluble in acetone, dichloromethane, and ethyl acetate , which may influence its bioavailability and distribution in the body.

Result of Action

It is used in proteomics research , suggesting that it may have effects at the protein level.

Action Environment

It is known to be a solid at room temperature and is stored at -20° c , indicating that temperature may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid typically involves the bromination of 3-phenylpropionic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as dichloromethane or acetone . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(2-bromophenyl)propionic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction reactions typically produce less brominated compounds.

Scientific Research Applications

2,3-Dibromo-3-(2-bromophenyl)propionic acid has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-3-(2-bromophenyl)propionic acid is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. This makes it valuable in specialized synthetic applications and research studies where other brominated compounds may not be suitable.

Properties

IUPAC Name

2,3-dibromo-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOATZQRJTIURPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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